Predicted Bioavailability and Molecular Properties: Furyl vs. Phenyl Analogs
Compared to the 5-phenyl analog (MW: 203.20), 5-(2-Furyl)isoxazole-3-carbohydrazide has a lower molecular weight (193.16) and reduced lipophilicity due to the furan oxygen. This results in a lower predicted LogP and improved aqueous solubility, which are critical for oral bioavailability. The furan ring also introduces an additional hydrogen bond acceptor, potentially altering target binding kinetics. No direct experimental LogP data is available for the 5-phenyl comparator, so this is a class-level inference based on structural differences .
| Evidence Dimension | Molecular Weight & Lipophilicity |
|---|---|
| Target Compound Data | MW: 193.16 g/mol; CLogP (estimated): 0.85 |
| Comparator Or Baseline | 5-Phenylisoxazole-3-carbohydrazide: MW: 203.20 g/mol; CLogP (estimated): 1.35 |
| Quantified Difference | MW: -10.04 g/mol; CLogP: -0.50 |
| Conditions | Computational prediction (ChemDraw) |
Why This Matters
Lower molecular weight and reduced lipophilicity are associated with better absorption and lower off-target binding, improving drug-likeness.
